molecular formula C13H14ClNO2S B151074 4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride CAS No. 139769-14-5

4'-(Methylsulfonyl)-[1,1'-biphenyl]-2-amine hydrochloride

Cat. No.: B151074
CAS No.: 139769-14-5
M. Wt: 283.77 g/mol
InChI Key: SFZTVETVOLHDJN-UHFFFAOYSA-N
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Description

4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a methylsulfonyl group attached to the biphenyl structure, which is further functionalized with an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Substitution: Alkyl halides, sodium hydride as base, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Substituted amines.

Mechanism of Action

The mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The methylsulfonyl group can participate in various chemical interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with a carbaldehyde group instead of an amine.

    4-Bromophenyl methyl sulfone: Contains a bromine atom instead of an amine group.

    1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2-(methylsulfonyl)[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: More complex structure with additional functional groups.

Uniqueness

4’-(Methylsulfonyl)-[1,1’-biphenyl]-2-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S.ClH/c1-17(15,16)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14;/h2-9H,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZTVETVOLHDJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597964
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139769-14-5
Record name [1,1′-Biphenyl]-2-amine, 4′-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139769-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-(Methanesulfonyl)[1,1'-biphenyl]-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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